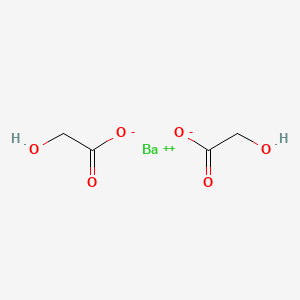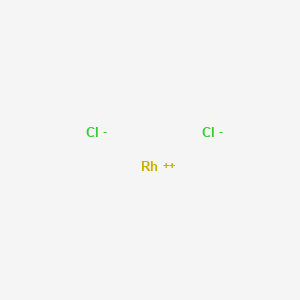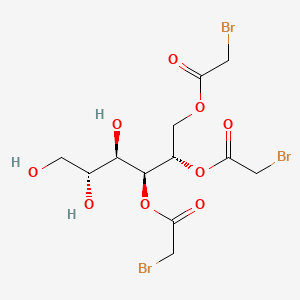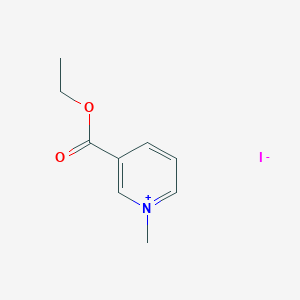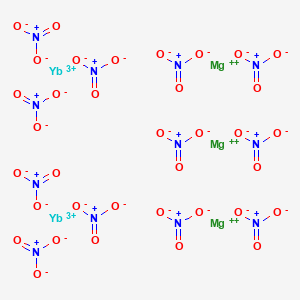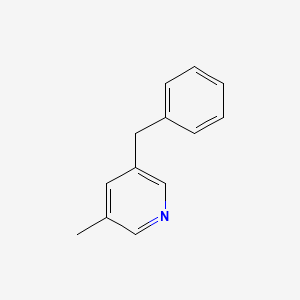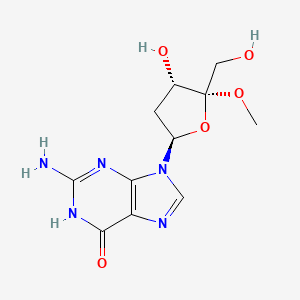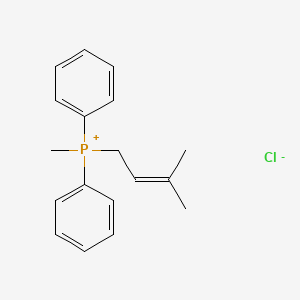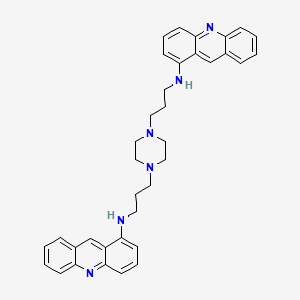
4-Deoxyrifamycin SV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deoxyrifamycin SV is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacterial pathogens. Rifamycins, including this compound, are primarily used to treat diseases such as tuberculosis and leprosy . This compound is derived from the bacterium Amycolatopsis mediterranei and belongs to the ansamycin family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxyrifamycin SV involves treating 4-deoxy-diazo-rifamycin S, dissolved in solvents like acetone or tetrahydrofuran, at temperatures between 15 and 30ºC . This process ensures the formation of the desired compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation using Amycolatopsis mediterranei. This method has been optimized to enhance yields through mutational strain improvement and process optimization . Factors such as temperature, agitation, inoculum level, and fermentation period are carefully controlled to maximize production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Deoxyrifamycin SV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. For instance, the oxidation of this compound can be achieved using reagents like hydrogen peroxide or potassium permanganate under controlled conditions .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as rifampicin, rifabutin, and rifapentine. These derivatives are widely used in clinical settings for their enhanced antibacterial properties .
Wissenschaftliche Forschungsanwendungen
4-Deoxyrifamycin SV has a wide range of scientific research applications:
Wirkmechanismus
4-Deoxyrifamycin SV exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase of prokaryotes. This inhibition prevents the transcription of bacterial DNA into RNA, effectively halting bacterial growth and replication . The compound binds strongly to the RNA polymerase, ensuring a potent and sustained antibacterial effect .
Vergleich Mit ähnlichen Verbindungen
4-Deoxyrifamycin SV is unique among rifamycin derivatives due to its specific chemical structure and properties. Similar compounds include:
Rifampicin: Known for its broad-spectrum antibacterial activity and commonly used to treat tuberculosis.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Another derivative with enhanced activity against tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and other gastrointestinal infections.
Compared to these compounds, this compound offers unique advantages in terms of its specific activity and stability, making it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
16784-11-5 |
|---|---|
Molekularformel |
C37H47NO11 |
Molekulargewicht |
681.8 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C37H47NO11/c1-17-11-10-12-18(2)36(45)38-25-14-13-24-27(32(25)43)31(42)22(6)34-28(24)35(44)37(8,49-34)47-16-15-26(46-9)19(3)33(48-23(7)39)21(5)30(41)20(4)29(17)40/h10-17,19-21,26,29-30,33,40-43H,1-9H3,(H,38,45)/b11-10+,16-15+,18-12-/t17-,19+,20+,21+,26-,29-,30+,33+,37-/m0/s1 |
InChI-Schlüssel |
ZGXOTNGRBLIADW-FGNWBLSVSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C=C2)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C=C2)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


